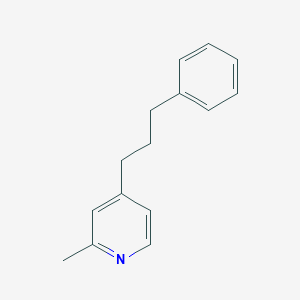

2-Methyl-4-(3-phenylpropyl)pyridine

Description

Context within Substituted Pyridine (B92270) Chemistry

Pyridine is a fundamental heterocyclic organic compound with the chemical formula C₅H₅N. It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. This substitution makes pyridine a basic, water-miscible liquid. The pyridine ring is a structural motif found in numerous important compounds, including certain vitamins, pharmaceuticals, and agrochemicals.

Substituted pyridines are a broad class of molecules where one or more hydrogen atoms on the pyridine ring have been replaced by other atoms or functional groups. bldpharm.comhmdb.ca The nature and position of these substituents dramatically influence the chemical and physical properties of the resulting compound. The nitrogen atom in the ring generally withdraws electron density, affecting the reactivity of the ring and any attached side chains. chemsrc.com For instance, the alkyl hydrogens on carbons directly attached to a pyridine ring exhibit increased acidity due to the electron-withdrawing nature of the nitrogen and resonance stabilization of the resulting anion. chemsrc.com This characteristic is a key aspect of their chemistry, enabling further functionalization.

Significance as a Pyridine Derivative in Organic Synthesis

The significance of a pyridine derivative like 2-Methyl-4-(3-phenylpropyl)pyridine in organic synthesis lies in its utility as a tailored building block. The specific arrangement of substituents on the pyridine core allows for its incorporation into larger, more complex molecular architectures. The synthesis of such specifically substituted pyridines is a key area of research.

A robust method for synthesizing this compound is through nickel-catalyzed cross-electrophile coupling. chemsrc.com This reaction involves the coupling of two different halide compounds. Specifically, 4-chloro-2-methylpyridine (B118027) can be reacted with (3-chloropropyl)benzene in the presence of a nickel catalyst and a specialized ligand to form the target molecule. chemsrc.com Research has shown that the choice of ligand is critical and has a significant impact on the reaction's success and yield. chemsrc.com

The development of such synthetic routes is crucial as it provides chemists with access to specific isomers of substituted pyridines that may not be achievable through other methods. The ability to selectively construct molecules like this compound opens avenues for further chemical exploration, where it can serve as an intermediate in the synthesis of new materials or biologically active compounds.

Table of Mentioned Chemical Compounds

Structure

3D Structure

Properties

CAS No. |

93971-09-6 |

|---|---|

Molecular Formula |

C15H17N |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

2-methyl-4-(3-phenylpropyl)pyridine |

InChI |

InChI=1S/C15H17N/c1-13-12-15(10-11-16-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3 |

InChI Key |

NFADRSWMAOGFJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Methyl 4 3 Phenylpropyl Pyridine

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in 2-Methyl-4-(3-phenylpropyl)pyridine is a focal point for various chemical reactions, exhibiting distinct patterns of nucleophilic and electrophilic substitution.

Nucleophilic and Electrophilic Substitution Patterns

The pyridine ring is generally less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org This deactivation makes electrophilic attack require more forceful conditions. quimicaorganica.org When such reactions do occur, they preferentially take place at the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized. quimicaorganica.org

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. quimicaorganica.orgstackexchange.com This is because the nitrogen atom can effectively stabilize the negative charge in the intermediate formed during the addition-elimination mechanism. quimicaorganica.orgstackexchange.com For this compound, the presence of the methyl group at the 2-position and the phenylpropyl group at the 4-position would influence the regioselectivity of these reactions.

Formation of Pyridinium (B92312) Salts and Quaternary Ammonium Compounds

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic, readily reacting with alkylating agents to form pyridinium salts. This quaternization of the nitrogen is a fundamental reaction of pyridines.

Alkylation Reactions, including with Iodomethane

A common method for the formation of pyridinium salts is the reaction of a pyridine derivative with an alkyl halide. For instance, 4-(3-Phenylpropyl)pyridine (B1219276) reacts with iodomethane, typically with heating in a solvent like acetone, to yield 1-Methyl-4-(3-phenyl)-propylpyridinium iodide. lookchem.com This reaction proceeds with a high yield, demonstrating the facility of N-alkylation. lookchem.com A general method for preparing various monoquaternary pyridinium salts involves refluxing the pyridine with a 1-bromoalkane in ethanol. nih.gov

Table 1: Alkylation of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(3-Phenylpropyl)pyridine | Iodomethane | 1-Methyl-4-(3-phenyl)-propylpyridinium iodide | Acetone, heating, 30 min | 94 | lookchem.com |

Cation-π Interactions in Pyridinium Systems

Cation-π interactions are significant noncovalent forces that occur between a cation and the electron-rich face of a π system, such as an aromatic ring. wikipedia.org In pyridinium systems, the positively charged pyridinium ring can interact favorably with other aromatic moieties. nih.gov These interactions play a crucial role in molecular recognition, influencing the structure and stability of molecular complexes. wikipedia.orgnih.gov The strength of a cation-π interaction is comparable to that of hydrogen bonds and salt bridges in aqueous environments. nih.gov Geometric parameters, such as the distance and angle between the cation and the π system, are critical for an effective interaction. nih.gov These interactions are observed in various biological systems, including ligand-receptor and enzyme-substrate binding. nih.govnih.gov

Oxidation Reactions of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, a reaction that alters the electronic properties and reactivity of the parent molecule.

Formation of N-Oxides

The oxidation of pyridines to their corresponding N-oxides is a common and important transformation. This can be achieved using various oxidizing agents, such as peroxy acids (e.g., peracetic acid, peroxybenzoic acid) or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org For example, the oxidation of pyridine itself with peroxybenzoic acid was one of the earliest reported methods. wikipedia.org

The formation of an N-oxide modifies the reactivity of the pyridine ring. The N-oxide oxygen atom can act as an internal nucleophile and also influences the regioselectivity of subsequent reactions. For instance, the formation of pyridine-N-oxides can facilitate electrophilic substitution at the 4-position. wikipedia.org In the case of this compound, oxidation would lead to the formation of this compound N-oxide.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 4-(3-Phenylpropyl)pyridine |

| 1-Methyl-4-(3-phenyl)-propylpyridinium iodide |

| N-Alkylpyridinium bromide |

| This compound N-oxide |

| Pyridine |

| Iodomethane |

| Acetone |

| 1-Bromoalkane |

| Ethanol |

| Benzene |

| Peracetic acid |

| Peroxybenzoic acid |

Functional Group Derivatization Strategies for Side Chains

Chemical derivatization is a crucial technique in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), to enhance the volatility, thermal stability, and chromatographic behavior of analytes. For a compound like this compound, which possesses a basic pyridine nitrogen but lacks highly active hydrogens (such as those on hydroxyl or primary/secondary amine groups), derivatization strategies would be context-dependent, often applied to its potential metabolites or precursors in analytical samples.

Silylation and Acylation for Analytical Applications

Silylation and acylation are two of the most common derivatization techniques employed to improve the analytical characteristics of organic molecules.

Silylation involves the replacement of an active hydrogen atom with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and hydrogen bonding capacity of the molecule, leading to increased volatility and thermal stability, which are desirable properties for GC analysis. weber.hugreyhoundchrom.com While this compound itself does not have active hydrogens amenable to direct silylation, this technique would be highly relevant for the analysis of its potential hydroxylated metabolites that could form on the phenylpropyl side chain or the methyl group of the pyridine ring.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). numberanalytics.com These reagents are highly reactive and can derivatize a wide range of functional groups. numberanalytics.com The derivatization reaction is typically carried out by heating the analyte with the silylating reagent, often in the presence of a catalyst or a solvent like pyridine. researchgate.netnih.gov For instance, a hydroxylated metabolite of this compound could be dried and then heated with a mixture of MSTFA and pyridine to form its corresponding TMS ether, which would exhibit improved peak shape and sensitivity in GC-MS analysis. researchgate.net Silylated compounds often produce characteristic and stable fragment ions in mass spectrometry, which can aid in their identification. nih.gov

Acylation is another powerful derivatization strategy that involves the introduction of an acyl group (such as acetyl or trifluoroacetyl) into a molecule. numberanalytics.com Similar to silylation, acylation enhances volatility and can improve chromatographic separation. nih.gov This technique is particularly useful for derivatizing primary and secondary amines, as well as hydroxyl groups. In the context of this compound, acylation would be most applicable to potential amino- or hydroxyl-containing precursors or metabolites.

Perfluoroacyl derivatives, such as those formed using pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are especially advantageous for GC-MS analysis. nih.gov The resulting derivatives are not only volatile but also highly electronegative, making them suitable for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. The fragmentation patterns of these derivatives in mass spectrometry are often highly specific, providing unique structural information that can help in the unequivocal identification of isomers. nih.govresearchgate.net For example, if a synthetic precursor to this compound contained a primary or secondary amine, its acylation could be crucial for distinguishing it from other isomers. nih.govresearchgate.net

| Derivatization Technique | Typical Reagents | Target Functional Groups (in potential metabolites/precursors) | Analytical Advantages |

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH) | Increased volatility and thermal stability, improved peak shape, characteristic mass spectral fragments. numberanalytics.comnih.gov |

| Acylation | TFAA, PFPA, HFBA | Hydroxyl (-OH), Primary/Secondary Amines (-NH2, -NHR) | Increased volatility, improved separation, enhanced detectability (especially for perfluoroacyl derivatives), unique mass spectral fragmentation for isomer differentiation. numberanalytics.comnih.gov |

Remote C-H Functionalization of Phenylpropyl Pyridine Derivatives

The selective functionalization of C-H bonds is a major goal in modern synthetic chemistry, offering a more atom-economical and efficient way to modify complex molecules. For pyridine derivatives like this compound, the pyridine ring can act as a directing group to facilitate the selective activation of remote C-H bonds on the alkyl side chain.

Ligand-Enabled Enantio- and Site-Selective C-H Arylation

Research has demonstrated that transition metal catalysis, particularly with palladium, can achieve remarkable selectivity in the C-H arylation of pyridine derivatives. In the case of molecules structurally related to this compound, such as 2-(2-phenylpropyl)pyridine derivatives, the use of specific ligands is crucial for controlling both the site of arylation (regioselectivity) and the stereochemistry of the newly formed bond (enantioselectivity).

A notable strategy involves the use of different ligands to direct the arylation to either the γ-C(sp³)–H bond or the δ-C(sp²)–H bond of the phenylpropyl side chain. Specifically, the combination of an acetyl-protected aminoethyl phenyl thioether (MPA-thiol) ligand with aryl iodides has been shown to favor γ-C(sp³)–H arylation. In contrast, using L-pyroglutamic acid (L-pGlu) as a ligand promotes δ-C(sp²)–H cross-coupling with aryl-Bpin moieties. Both of these transformations proceed with high enantioselectivity and good yields, showcasing the power of ligand control in directing reactivity.

Intermediacy of Metallacycles in Directing Selectivity

The selectivity observed in these C-H functionalization reactions is rationalized by the formation of distinct metallacycle intermediates. The pyridine nitrogen atom coordinates to the palladium catalyst, positioning it in proximity to the C-H bonds of the phenylpropyl side chain. The size and geometry of the resulting palladacycle intermediate determine which C-H bond is most favorably positioned for activation.

In the γ-C(sp³)–H arylation, a six-membered palladacycle is proposed to form, bringing the γ-carbon of the propyl chain into the reactive sphere of the metal center. For the δ-C(sp²)–H arylation of the phenyl ring, a larger, more strained seven-membered palladacycle would be required. The choice of ligand influences the stability and accessibility of these different metallacycle intermediates, thereby dictating the site of functionalization. Computational studies, such as Density Functional Theory (DFT) calculations, have supported the role of these metallacycles and the ligand's influence in determining both site- and enantioselectivity.

Strategies for Achieving High Enantioselectivity

Achieving high enantioselectivity in C-H activation is a significant challenge. In the context of the remote C-H arylation of 2-(2-phenylpropyl)pyridine derivatives, the use of chiral ligands is the key strategy. The chiral environment created by the ligand around the palladium center allows for the differentiation between the two enantiotopic C-H bonds at the prochiral γ-carbon or the two faces of the phenyl ring.

For instance, the chirality of the L-pyroglutamic acid ligand is directly transferred to the product in the δ-C(sp²)–H arylation. DFT calculations have suggested that the distortion of the amino acid ligand in the transition state of the C-H bond activation step is responsible for controlling the enantioselectivity. Similarly, the chiral nature of the MPA-thiol ligand in the γ-C(sp³)–H arylation dictates the stereochemical outcome. The ability to achieve high enantioselectivity opens up avenues for the asymmetric synthesis of complex chiral molecules from simple, achiral starting materials.

| C-H Arylation | Ligand | Arylating Agent | Major Product | Key Mechanistic Feature |

| γ-C(sp³)–H Arylation | Acetyl-protected aminoethyl phenyl thioether (MPA-thiol) | Aryl iodides | γ-Arylated product | Formation of a six-membered palladacycle intermediate. |

| δ-C(sp²)–H Arylation | L-pyroglutamic acid (L-pGlu) | Aryl-Bpin | δ-Arylated product | Formation of a seven-membered palladacycle intermediate. |

Spectroscopic and Structural Elucidation of 2 Methyl 4 3 Phenylpropyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-4-(3-phenylpropyl)pyridine, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methyl group, and the phenylpropyl side chain.

The aromatic region of the spectrum is expected to show signals for the protons on the pyridine and phenyl rings. The protons on the pyridine ring, being in a heteroaromatic system, typically resonate at lower field (higher ppm values) compared to the protons of the phenyl group. The methyl group attached to the pyridine ring would appear as a singlet in the upfield region of the spectrum. The propyl chain protons would present as a series of multiplets, with their chemical shifts influenced by their proximity to the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine-H6 |

| ~7.0-7.3 | m | 7H | Pyridine-H3, Pyridine-H5, Phenyl-H |

| ~2.7 | t | 2H | -CH₂- (adjacent to pyridine) |

| ~2.6 | t | 2H | -CH₂- (adjacent to phenyl) |

| ~2.5 | s | 3H | -CH₃ |

| ~2.0 | m | 2H | -CH₂- (central) |

Note: Predicted data is based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine and phenyl rings are expected to resonate in the downfield region (120-160 ppm). The carbon of the methyl group will appear at a much higher field. The carbons of the propyl chain will have chemical shifts in the aliphatic region, influenced by the deshielding effects of the adjacent aromatic rings. For comparison, the experimental ¹³C NMR data for the related compound 4-(3-Phenylpropyl)pyridine (B1219276) shows characteristic peaks that help in assigning the signals for the target molecule. chemscene.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 4-(3-Phenylpropyl)pyridine

| Predicted Chemical Shift (δ) (ppm) for this compound | Experimental Chemical Shift (δ) (ppm) for 4-(3-Phenylpropyl)pyridine chemscene.comchemicalbook.com | Assignment |

| ~158 | ~150 | Pyridine C2 |

| ~150 | ~150 | Pyridine C4 |

| ~148 | ~142 | Phenyl C1' |

| ~128.5 | ~128.5 | Phenyl C2', C6' |

| ~128.3 | ~128.3 | Phenyl C3', C5' |

| ~126 | ~126 | Phenyl C4' |

| ~124 | ~124 | Pyridine C3, C5 |

| ~35 | ~35 | -CH₂- (adjacent to pyridine) |

| ~34 | ~34 | -CH₂- (adjacent to phenyl) |

| ~32 | ~32 | -CH₂- (central) |

| ~24 | - | -CH₃ |

Note: Predicted data for this compound is based on known values for related structures. The presence of the methyl group at the C2 position would influence the chemical shifts of the adjacent carbon atoms.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula.

For this compound, the expected monoisotopic mass can be calculated based on its molecular formula, C₁₄H₁₇N. HRMS analysis would confirm this molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. The NIST Chemistry WebBook provides mass spectral data for the related compound 4-(3-phenylpropyl)pyridine, which shows a molecular ion peak consistent with its molecular weight. nist.gov

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₄H₁₇N | 212.1434 |

Note: This is a calculated value. Experimental verification is required.

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational frequencies include C-H stretching vibrations for the aromatic rings and the aliphatic chain, C=C and C=N stretching vibrations within the pyridine and phenyl rings, and bending vibrations. The presence of both aromatic and aliphatic C-H stretches, as well as the characteristic ring vibrations, would be key features in the IR spectrum.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3000-2850 | Medium-Strong | Aliphatic C-H Stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretch |

| 1470-1430 | Medium | CH₂ Bending |

| 770-730 & 710-690 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

| 850-800 | Medium-Strong | C-H Out-of-plane Bending (substituted pyridine) |

Note: Predicted data is based on typical IR frequencies for substituted pyridines and phenylalkanes.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes of both the pyridine and phenyl rings. The symmetric C-C stretching of the propyl chain would also be Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 5: Predicted Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1605 | Strong | Aromatic Ring Breathing (Pyridine) |

| ~1000 | Strong | Aromatic Ring Breathing (Phenyl) |

| ~1200 | Medium | C-C Stretch (Alkyl Chain) |

| ~830 | Medium | Ring Breathing (Pyridine) |

Note: Predicted data is based on typical Raman shifts for substituted pyridines and aromatic compounds.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For a molecule like this compound, XPS provides valuable insights into the electronic environment of the constituent atoms, particularly the nitrogen and carbon atoms of the pyridine ring. The binding energies of the core electrons are sensitive to the local chemical environment, including the formal oxidation state, the identity of its nearest-neighbor atoms, and the bonding hybridization.

A detailed analysis of the N 1s and C 1s core level spectra can distinguish between the different chemical states of these atoms. The nitrogen atom in the pyridine ring is expected to have a characteristic N 1s binding energy that can be influenced by the electron-donating methyl group at the 2-position and the phenylpropyl group at the 4-position. Theoretical and experimental studies on pyridine have shown that the N 1s binding energy is a sensitive probe of the local electronic structure. nih.gov

The C 1s spectrum of this compound would be more complex, with overlapping signals from the different carbon environments: the pyridine ring, the methyl group, the propyl chain, and the phenyl group. Deconvolution of the C 1s spectrum is necessary to assign the peaks to their respective carbon atoms. The binding energies would be expected to follow trends based on the electronegativity of the neighboring atoms and the aromaticity of the rings.

| Core Level | Functional Group | Expected Binding Energy (eV) |

| N 1s | Pyridine Nitrogen | 399.0 - 400.5 |

| C 1s | C-N (Pyridine) | 285.5 - 286.5 |

| C 1s | C-C (Pyridine) | 284.5 - 285.5 |

| C 1s | C-C (Phenyl) | 284.8 (reference) |

| C 1s | C-H (Alkyl) | 285.0 - 285.5 |

| C 1s | C-CH3 | 285.2 - 285.8 |

Note: The expected binding energies are illustrative and based on general values for similar chemical environments. Actual experimental values may vary.

Single Crystal X-ray Diffraction (as applied to related compounds and coordination polymers)

While a single-crystal structure of this compound itself has not been reported in the surveyed literature, the molecule's structural features make it an interesting candidate for forming coordination polymers. Coordination polymers are multi-dimensional structures in which metal ions are linked by organic ligands. The pyridine nitrogen of this compound can act as a coordination site for a metal center.

The steric and electronic properties of the 2-methyl and 4-(3-phenylpropyl) substituents would play a significant role in the architecture of any resulting coordination polymer. The methyl group at the 2-position can introduce steric hindrance around the nitrogen atom, potentially influencing the coordination geometry and the dimensionality of the polymer. The long, flexible phenylpropyl group at the 4-position could engage in various non-covalent interactions, such as π-π stacking and C-H···π interactions, which would further direct the self-assembly and packing of the polymeric structure.

Studies on coordination polymers formed with related substituted pyridine ligands have demonstrated a rich variety of structural motifs. The choice of the metal ion, the counter-anion, and the reaction conditions all contribute to the final structure. For instance, the formation of one-, two-, or three-dimensional networks can be tuned by these factors.

To illustrate the type of structural information that can be obtained, the following table presents hypothetical crystallographic data for a coordination polymer that could be formed with a ligand similar to this compound, based on published data for related structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1975 |

| Z | 4 |

| Metal-N bond length (Å) | 2.1 - 2.3 |

| Inter-ligand π-π distance (Å) | 3.5 - 3.8 |

Note: This data is hypothetical and serves to illustrate the parameters obtained from a single-crystal X-ray diffraction study of a coordination polymer.

The structural characterization of such coordination polymers is essential for the rational design of materials with specific properties, such as porosity for gas storage, catalytic activity, or interesting magnetic or optical behavior.

Computational and Theoretical Investigations of 2 Methyl 4 3 Phenylpropyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-4-(3-phenylpropyl)pyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights into its fundamental chemical characteristics. scielo.org.mx

Molecular Geometry Optimization and Conformation

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would involve finding the minimum energy conformation of the molecule. It is anticipated that the molecule would not be planar. The phenyl and pyridine (B92270) rings are expected to be twisted relative to each other, as is common in similar non-rigid molecules. nih.gov The propyl chain connecting the two rings allows for considerable conformational flexibility.

The key geometrical parameters that would be determined include bond lengths, bond angles, and dihedral angles. Representative optimized parameters for a molecule of this nature are presented in Table 1.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-C (phenyl ring) | ~1.39 Å | |

| C-C (propyl chain) | ~1.53 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| C-C-C (propyl chain) | ~112° | |

| Dihedral Angle | Phenyl-Propyl-Pyridine | Variable, defining conformation |

Note: These are representative values based on general chemical knowledge and data for similar molecules. Actual values would be obtained from specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. bohrium.com A smaller gap suggests that the molecule is more polarizable and more reactive. chemeo.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be centered on the electron-deficient pyridine ring.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.5 |

| LUMO Energy (E_LUMO) | -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 |

| Ionization Potential (I ≈ -E_HOMO) | 6.5 |

| Electron Affinity (A ≈ -E_LUMO) | 1.0 |

| Electronegativity (χ ≈ (I+A)/2) | 3.75 |

| Chemical Hardness (η ≈ (I-A)/2) | 2.75 |

Note: These are illustrative values. The actual calculated values would depend on the specific level of theory and basis set used.

Charge Distribution Analysis (Mulliken Charges) and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is essential for predicting its interaction with other molecules. Mulliken population analysis is a method to assign partial charges to individual atoms, providing insight into the molecule's polarity. scielo.org.mx For this compound, the nitrogen atom in the pyridine ring is expected to have a significant negative charge, making it a potential site for electrophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. scielo.org.mx In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this molecule, the MEP map would likely show a negative potential around the nitrogen atom and a relatively positive potential on the hydrogen atoms of the pyridine ring.

Theoretical Prediction of Nucleophilicity and Reactivity

The nucleophilicity of the pyridine nitrogen is a key aspect of the reactivity of this compound. The presence of the electron-donating methyl group at the 2-position is expected to increase the electron density on the pyridine ring, thereby enhancing its nucleophilicity compared to unsubstituted pyridine. mdpi.com Computational methods can quantify this effect by calculating various reactivity indices.

The reactivity of the molecule can be predicted by analyzing the frontier molecular orbitals and the MEP map. The nitrogen atom, being a site of high electron density (a nucleophilic center), is expected to be the primary site of reaction with electrophiles. Conversely, electrophilic aromatic substitution would be more likely to occur on the phenyl ring.

Computational Validation of Mechanistic Pathways and Selectivity

DFT calculations are invaluable for elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. researchgate.net For reactions involving this compound, such as N-alkylation or oxidation, computational studies can help to determine the most favorable reaction pathway by comparing the activation energies of different possible routes.

For instance, in a nucleophilic substitution reaction at the pyridine ring, DFT could be used to model the addition of a nucleophile and the subsequent departure of a leaving group, providing insights into the reaction's kinetics and thermodynamics. These calculations can also explain the regioselectivity of reactions, for example, why a reaction occurs at a specific position on the pyridine or phenyl ring.

Mechanistic Probes through Computational Modeling

Beyond static properties, computational modeling can dynamically probe reaction mechanisms. By simulating the interaction of this compound with various reactants, it is possible to gain a deeper understanding of its chemical behavior. For example, modeling the protonation of the pyridine nitrogen can provide its pKa value, a fundamental measure of its basicity.

Furthermore, computational studies can explore potential, yet undiscovered, reactions of this compound. By modeling its interaction with different types of reagents, it is possible to predict novel transformations and to design experiments to verify these theoretical predictions. This predictive power is one of the most significant contributions of computational chemistry to modern chemical research.

Analysis of Intermediate Carbanion Stabilization

The synthesis of this compound can potentially involve the formation of a carbanion intermediate, particularly during the alkylation of the pyridine ring. The stability of such an intermediate is crucial for the reaction's feasibility and regioselectivity. Theoretical calculations, such as Density Functional Theory (DFT), could provide valuable data on the stabilization of this carbanion.

Factors that would be investigated in such a study include:

Inductive Effects: The electron-donating effect of the methyl group at the 2-position and the phenylpropyl group at the 4-position would influence the charge distribution in the pyridine ring and affect the stability of a carbanion.

Mesomeric Effects: The delocalization of the negative charge across the pyridine ring system is a key stabilizing factor for carbanions.

Solvation Effects: The interaction of the carbanion with solvent molecules can significantly impact its stability.

A computational analysis would typically involve geometry optimization of the carbanion structure and calculation of its energy, as well as mapping the charge distribution.

Understanding Pyridine Ring-Nitrogen Interactions

The nitrogen atom in the pyridine ring of this compound plays a central role in its chemical behavior. It influences the molecule's basicity, its ability to coordinate with metal ions, and its participation in non-covalent interactions.

Computational studies could shed light on:

Proton Affinity: The energy change upon protonation of the pyridine nitrogen, a measure of its basicity, can be accurately calculated.

Hydrogen Bonding: The ability of the nitrogen atom to act as a hydrogen bond acceptor is a critical aspect of its intermolecular interactions.

π-System Interactions: The interplay between the nitrogen lone pair and the aromatic π-system of both the pyridine and the phenyl rings would be a key area of investigation. This includes understanding how the substituents affect the electron density on the nitrogen atom.

Without specific computational studies on this compound, a detailed, data-driven analysis of these aspects remains speculative. Future research in this area would be valuable for a comprehensive understanding of the chemical properties and potential applications of this compound.

Research on this compound Remains Undisclosed in Publicly Available Literature

Despite extensive searches of chemical databases and scientific literature, no specific research articles or detailed experimental data could be found for the chemical compound This compound regarding its coordination chemistry or supramolecular interactions. The provided outline, which details specific aspects such as the formation of two-dimensional coordination polymers, characterization of metal-ligand geometries, and spectroscopic investigations, could not be addressed as there is no publicly available research focused on this particular molecule.

The search for information did yield results for the related compound, 4-(3-phenylpropyl)pyridine (B1219276) , and other substituted pyridines, which have been studied for their roles as ligands in metal complexes and their non-covalent interactions. For instance, research on 4-(3-phenylpropyl)pyridine has demonstrated its ability to act as a ligand, forming coordination polymers and engaging in C-H...π interactions within crystal structures. Similarly, studies on various methyl-substituted pyridines have explored the influence of the methyl group on the electronic properties and coordination behavior of the pyridine ring.

However, the specific combination of a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position of the pyridine ring, as in This compound , appears to be a novel area of study, or at least one that has not been published in the accessible scientific domain. The steric and electronic effects of the 2-methyl substituent would undoubtedly influence the coordination geometry and supramolecular assembly in ways distinct from the unsubstituted 4-(3-phenylpropyl)pyridine. Without experimental or computational data for the target compound, any discussion on the topics outlined would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested due to the lack of available scientific information on This compound .

Coordination Chemistry and Supramolecular Interactions Involving Phenylpropylpyridines

Non-Covalent Intermolecular Interactions

Dispersive and Dipole-Dipole Interactions in Molecular Assemblies

The assembly of molecules into larger, ordered structures is governed by a variety of non-covalent interactions. In the case of 2-Methyl-4-(3-phenylpropyl)pyridine, both dispersive and dipole-dipole forces play a crucial role in the formation of its molecular assemblies. The phenyl and pyridine (B92270) rings, with their delocalized π-electron systems, are particularly important in this regard.

The primary modes of interaction that dictate the supramolecular architecture of phenylpropylpyridine-containing assemblies are:

π-π Stacking: This is a significant non-covalent interaction that occurs between aromatic rings. researchgate.net In assemblies of this compound, both face-to-face and edge-to-face (T-shaped) π-π stacking interactions can be envisaged between the phenyl and pyridine rings of adjacent molecules. The strength and geometry of these interactions are influenced by the electronic nature of the rings and the presence of substituents. The introduction of a methyl group on the pyridine ring can modulate the electron density and steric hindrance, thereby fine-tuning the stacking arrangement.

CH-π Interactions: The propyl chain provides additional avenues for interaction. The hydrogen atoms of the alkyl chain can engage in CH-π interactions with the electron-rich phenyl and pyridine rings of neighboring molecules. These interactions, although weaker than π-π stacking, are numerous and collectively contribute to the cohesion of the assembly.

Van der Waals Forces: These ubiquitous dispersive forces arise from temporary fluctuations in electron density and are significant for the non-polar phenyl and propyl components of the molecule.

The interplay of these interactions dictates the crystal packing of this compound and its derivatives. For instance, in related systems, strong supramolecular interactions have been shown to influence the ability of the coordination framework to undergo structural changes. uj.edu.pl The specific arrangement of molecules in the solid state, driven by these weak forces, can have profound implications for the material's physical properties.

Thermally-Induced Spin Transition Phenomena in Pyridine-Ligand Coordination Compounds

Coordination compounds of transition metals with pyridine-based ligands are renowned for exhibiting thermally-induced spin transition or spin crossover (SCO) phenomena. researchgate.net This involves a change in the spin state of the central metal ion, typically from a low-spin (LS) state at lower temperatures to a high-spin (HS) state at higher temperatures, triggered by a change in temperature. nih.gov While direct studies on this compound are not prevalent, the principles derived from a vast body of research on analogous pyridine-containing ligands can be applied.

Iron(II) complexes are the most widely studied examples of SCO compounds. nih.govrsc.orgnih.gov In an octahedral coordination environment provided by six nitrogen atoms from pyridine-type ligands, the d⁶ electronic configuration of the Fe(II) ion can exist in either a diamagnetic LS state (¹A₁, S=0) or a paramagnetic HS state (⁵T₂, S=2). nih.gov

The spin transition is a dynamic process influenced by several factors:

Ligand Field Strength: The electronic properties of the ligand are paramount. The nitrogen atom of the pyridine ring in this compound acts as a σ-donor to the metal center. The substituents on the pyridine ring, in this case, the methyl and phenylpropyl groups, can electronically and sterically tune the ligand field strength. This, in turn, influences the energy difference between the LS and HS states.

Cooperativity: The transition between spin states is often a cooperative phenomenon within the crystal lattice. Intermolecular interactions, such as the π-π stacking and hydrogen bonding discussed previously, play a critical role in transmitting the structural changes associated with the spin transition from one metal center to its neighbors. uj.edu.pl The nature and strength of these interactions can dictate whether the spin transition is gradual or abrupt, and whether it exhibits thermal hysteresis.

Polymorphism: Different crystalline forms, or polymorphs, of the same coordination complex can exhibit markedly different SCO behaviors. nih.govrsc.org This is because the intermolecular interactions and, consequently, the cooperativity, can vary significantly between polymorphs.

The characteristics of the spin transition in a hypothetical Fe(II) complex with this compound would be sensitive to the precise coordination geometry and the packing of the complex molecules in the solid state. The bulky phenylpropyl group could introduce significant steric hindrance, potentially leading to a distorted coordination sphere and influencing the transition temperature and completeness of the SCO. Research on related iron(II) complexes with functionalized bipyridyl ligands has shown that both electronic substituent effects and crystal packing effects contribute to diverse SCO behaviors. nih.gov

Structure Activity Relationship Sar Studies of Pyridine Containing Scaffolds

Influence of Pyridine (B92270) Ring Substitution on Compound Properties

The substitution pattern on the pyridine ring profoundly influences a compound's electronic properties, basicity, lipophilicity, and ultimately, its biological activity. nih.gov The nitrogen atom in the pyridine ring makes the system electron-deficient compared to benzene (B151609), affecting its reactivity and interactions with biological targets. nih.gov

In the case of 2-Methyl-4-(3-phenylpropyl)pyridine, the substituents at the 2- and 4-positions each contribute distinct characteristics.

2-Methyl Group: The methyl group at the 2-position (also known as the α-position) is an electron-donating group. This donation increases the electron density on the pyridine ring and particularly on the nitrogen atom, which can enhance its basicity. The reactions of 2-methylpyridine (B31789) (2-picoline) often center on this methyl group, which can be functionalized to create more complex derivatives. wikipedia.org

The specific placement of these groups in this compound—an electron-donating methyl group ortho to the nitrogen and a bulky, lipophilic phenylpropyl group at the para position—creates a unique distribution of properties that can be fine-tuned for specific biological targets.

Role of the Phenylpropyl Moiety in Pharmacophore Design

A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The 3-phenylpropyl moiety is a common feature in pharmacophore design, often serving as a versatile hydrophobic ligand that can fit into non-polar pockets of target proteins. Its three-carbon aliphatic chain provides conformational flexibility, allowing the terminal phenyl ring to orient itself optimally for interactions, such as pi-stacking or hydrophobic interactions, within a binding site.

The utility of this moiety is evident in various therapeutic agents. For instance, the drug Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, contains an N-(1-ethoxycarbonyl-3-phenylpropyl) group, highlighting the role of the phenylpropyl structure in achieving potent biological activity. nih.gov Similarly, pharmacophore-based design of mitofusin activators has utilized a 2-(3-phenylpropyl)cyclopropane-1-carboxamide fragment, underscoring the importance of the phenylpropyl group in creating neurologically active agents. nih.gov

Modulation of Binding Affinity and Selectivity through Phenylpropyl Modifications

Modifying the phenylpropyl moiety is a key strategy for fine-tuning a compound's binding affinity (how strongly it binds to a target) and selectivity (its preference for one target over others). Changes to the alkyl chain length or substitution on the phenyl ring can dramatically alter these properties.

While direct SAR data for this compound is limited, studies on analogous systems provide clear insights. For example, research on a series of 2-phenoxybenzamide (B1622244) derivatives as antiplasmodial agents demonstrated that the substitution pattern on an anilino partial structure, which contains a phenyl ring, significantly impacts activity and cytotoxicity. mdpi.com

A pertinent example comes from SAR studies of heteroaryl-phenyl-substituted pyrazole (B372694) derivatives, which led to the discovery of potent and highly selective canine COX-2 inhibitors. nih.gov This demonstrates that systematic modifications of a phenyl-containing substituent are crucial for optimizing both potency and selectivity.

Exploration of Heterocyclic Analogs within Phenylpropyl-Pyridine Scaffolds

Scaffold hopping is a widely used strategy in medicinal chemistry where the core heterocyclic structure of a lead compound is replaced by a different heterocycle to improve properties like potency, selectivity, or metabolic stability. nih.govresearchgate.net Starting from a phenylpropyl-pyridine scaffold, chemists can explore a variety of other heterocyclic rings to identify novel chemical entities with potentially superior characteristics. rsc.orgscilit.comresearchgate.net

General Principles Guiding Pyridine Scaffold Application in Chemical Biology Research

The pyridine scaffold is one of the most prevalent heterocyclic structures in drug design for several key reasons. rsc.orgresearchgate.netnih.govnih.gov Its application in chemical biology and medicinal chemistry is guided by a set of well-established principles:

Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov The introduction of a pyridine ring into a molecule generally improves aqueous solubility compared to its carbocyclic analog (benzene), which is a desirable trait for drug candidates. nih.govdovepress.com

Metabolic Stability: Replacing a benzene ring with a pyridine ring can be a deliberate strategy to block a site of metabolism. dovepress.com The nitrogen atom alters the electronic landscape of the ring, often making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

Synthetic Tractability: Pyridine and its derivatives are versatile chemical building blocks. The ring can be readily functionalized, allowing for the systematic exploration of chemical space and the optimization of biological activity. wikipedia.orgnih.gov

Proven Therapeutic Relevance: A vast number of FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) scaffold, validating its utility across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions. researchgate.netnih.gov This history of success encourages its continued use in the development of new therapeutic agents. openmedicinalchemistryjournal.com

These guiding principles underscore the immense value of the pyridine scaffold, making compounds like this compound and its analogs attractive subjects for ongoing research and development in medicinal chemistry.

Future Research Directions for 2 Methyl 4 3 Phenylpropyl Pyridine

Development of Innovative and Sustainable Synthetic Routes

While classical methods for pyridine (B92270) synthesis, such as the Hantzsch condensation, are well-established, future research should prioritize the development of more efficient, modular, and sustainable routes to 2-Methyl-4-(3-phenylpropyl)pyridine and its analogs. mdpi.comnih.gov Modern synthetic strategies offer significant advantages in terms of functional group tolerance, reaction conditions, and atom economy.

Key areas for investigation include:

Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) are powerful tools for forging the C-C bond between the pyridine core and the phenylpropyl side chain. Research could focus on coupling a pre-functionalized 2-methylpyridine (B31789) (e.g., 4-halo-2-methylpyridine) with a suitable phenylpropyl-metal reagent or vice versa.

C–H Activation/Functionalization: A highly attractive and sustainable approach involves the direct C–H functionalization of a 2,4-dimethylpyridine (B42361) precursor. This would involve selectively activating a C–H bond of the 4-methyl group for subsequent elaboration into the 3-phenylpropyl chain, thus avoiding the need for pre-functionalization.

Cascade Reactions: The development of one-pot cascade reactions that assemble the substituted pyridine ring in a single, efficient sequence would be a significant advancement. nih.gov Such methods, perhaps involving the cycloaddition of imines and alkynes, can rapidly generate molecular complexity from simple starting materials. nih.gov

| Proposed Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Catalytic Cross-Coupling | High functional group tolerance, modularity | Synthesis and stability of organometallic reagents |

| Direct C–H Functionalization | High atom economy, reduced synthetic steps | Achieving high regioselectivity at the 4-position |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste | Optimization of complex multi-step reaction conditions |

Advanced Mechanistic Investigations of Novel Transformations

For every novel synthetic route developed, a deep mechanistic understanding is crucial for optimization and broader application. Future work should employ a combination of experimental and computational techniques to probe the reaction pathways involved in the synthesis of this compound.

Potential areas of focus include:

Kinetic Studies: Determining reaction rates, orders, and activation parameters to understand the factors controlling the reaction's efficiency.

Spectroscopic Analysis: Utilizing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize transient intermediates, such as pyridinium (B92312) salts or alkylidene dihydropyridines, which are plausible intermediates in functionalization reactions involving 4-alkylpyridines. acs.orgnih.gov

Isotopic Labeling: Employing isotopically labeled starting materials (e.g., using deuterium) to trace the path of atoms throughout the reaction mechanism, providing definitive evidence for proposed pathways.

Computational Modeling: Using Density Functional Theory (DFT) to model reaction energy profiles, visualize transition states, and rationalize observed regioselectivity. acs.org

Expansion of Diverse Derivatization Strategies for Functionalization

The structure of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives for various applications. Future research should systematically explore functionalization at each of these sites.

Pyridine Ring: The nitrogen atom can be N-oxidized or quaternized to form pyridinium salts, which alters electronic properties and can direct subsequent C-H functionalization. acs.org The ring carbons can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions.

Methyl Group: The 2-methyl group is a handle for further reactions. It can be oxidized to an aldehyde or carboxylic acid, halogenated for subsequent coupling reactions, or deprotonated to form a picolyl anion for nucleophilic additions.

Phenylpropyl Chain: The phenyl ring is amenable to classical electrophilic aromatic substitution (nitration, halogenation, acylation) to introduce a wide array of functional groups. The propyl chain itself could be a site for hydroxylation or amination.

| Molecular Site | Potential Functionalization Reaction | Resulting Functionality |

| Pyridine Nitrogen | N-Oxidation / Alkylation | Pyridine N-oxide / Pyridinium Salt |

| Pyridine C5-position | Electrophilic Halogenation | Bromo- or Chloro- derivative |

| 2-Methyl Group | Oxidation | Aldehyde, Carboxylic Acid |

| Phenyl Ring | Electrophilic Nitration | Nitro-phenyl derivative |

| Propyl Chain | Radical Halogenation | Halogenated alkyl chain |

Further Elucidation of Coordination and Supramolecular Chemistry Applications

The pyridine nitrogen atom is an excellent Lewis base, making this compound a prime candidate for use as a ligand in coordination chemistry. mdpi.com The interplay between the coordinating nitrogen and the bulky, flexible phenylpropyl group could lead to novel metal-organic complexes and materials.

Future research should investigate:

Metal Complex Synthesis: The synthesis and characterization of coordination complexes with a variety of transition metals (e.g., copper, silver, palladium, nickel). mdpi.comrsc.org The steric hindrance from the 2-methyl group and the non-covalent interactions from the side chain will influence the resulting geometry and stability of the complexes.

Supramolecular Assembly: The potential for the molecule to self-assemble into higher-order structures. The phenyl ring can participate in π-π stacking interactions, while the alkyl chain can engage in hydrophobic interactions, potentially leading to the formation of gels, liquid crystals, or polymeric chains. rsc.org

Catalysis: The use of its metal complexes as catalysts. For example, palladium complexes could be explored for cross-coupling catalysis, while chiral versions could be investigated for asymmetric synthesis.

Integrated Computational and Experimental Studies for Predictive Design

A synergistic approach combining computational modeling and experimental validation will accelerate the discovery of new derivatives with desired properties. acs.orgresearchgate.net Predictive models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Key integrated approaches include:

Predicting Physicochemical Properties: Using computational tools to calculate properties such as solubility, lipophilicity (logP), and electronic characteristics (e.g., electrostatic potential maps) for virtual derivatives. mdpi.comnih.gov

Modeling Reactivity: Predicting the most likely sites for metabolic transformation or chemical reaction, guiding the design of more stable or selectively reactive compounds.

Simulating Interactions: Modeling the docking of derivatives into the active sites of enzymes or receptors to predict biological activity, or simulating their interaction with metal centers to predict coordination behavior.

Refined Structure-Activity Relationship Profiling for Targeted Molecular Design

Should this compound be identified as a hit compound in a biological screen, a systematic Structure-Activity Relationship (SAR) study would be essential for optimizing its activity. nih.gov SAR studies correlate specific changes in a molecule's structure with its effect on biological potency. mdpi.comnih.govresearchgate.net

A focused SAR campaign would involve:

Systematic Modification: Synthesizing focused libraries of derivatives based on the strategies outlined in section 8.3.

Bioactivity Assays: Testing these derivatives in relevant biological assays to measure their potency and efficacy.

Data Analysis: Correlating the structural modifications with the observed activity. For example, studies on other pyridine series have shown that the position and electronic nature of substituents (e.g., methoxy (B1213986) groups vs. halogens) can dramatically impact biological potency. nih.gov This systematic approach allows for the identification of key pharmacophoric features and guides the rational design of more potent and selective molecules.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 2-Methyl-4-(3-phenylpropyl)pyridine in laboratory settings?

- Methodological Answer : Use respiratory protection (e.g., NIOSH/CEN-approved respirators for dust/particulates) and chemical-resistant gloves (EN374 standard). Avoid skin contact via protective clothing. Due to limited toxicity data, work under fume hoods with rigorous exposure monitoring. No ecological toxicity data are available, so waste disposal must follow institutional guidelines for uncharacterized organics .

Q. What synthetic routes and purification methods are reported for this compound?

- Methodological Answer : While direct synthesis data are scarce, analogous pyridine derivatives (e.g., 4-(3-phenylpropyl)pyridine) are synthesized via alkylation of pyridine precursors under anhydrous conditions. Critical purification steps include column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Confirm purity via HPLC (>97%) or GC-MS .

Q. Which spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer : Use / NMR to verify substitution patterns (e.g., methyl and phenylpropyl groups). IR and Raman spectroscopy identify vibrational modes (e.g., C-N stretching at ~1,600 cm). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., m/z 197.3 for ) .

Advanced Research Questions

Q. How does this compound facilitate ion transfer at liquid-liquid interfaces in electrochemical systems?

- Methodological Answer : As a hydrophobic solvent, it forms microdroplets at graphite electrodes, creating a triple-phase boundary (organic/aqueous/electrode). Optimize droplet size (5–20 µm) via sonication. Study carboxylate anion transfer using cyclic voltammetry with a Ag/AgCl reference electrode. The phenylpropyl chain enhances π-π interactions, stabilizing ion pairs during transfer .

Q. What methodologies analyze the magnetic properties of coordination polymers incorporating this compound?

- Methodological Answer : For spin-state analysis, use SQUID magnetometry to measure temperature-dependent susceptibility (2–300 K). Fit AC susceptibility data to the Debye model to distinguish spin-glass behavior (e.g., α = 0.12, τ = 10 s). X-ray diffraction (XRD) reveals ligand-metal coordination modes (e.g., octahedral Co) influencing magnetic coupling .

Q. How does this compound stabilize bimetallic nanoparticles in catalytic applications?

- Methodological Answer : As a co-ligand, its phenylpropyl group provides steric stabilization during seed-mediated synthesis of RuPt nanoparticles. Optimize the Ru/Pt ratio (1:1 to 1:3) and ligand concentration (0.1–1.0 mM) to control core-shell morphology. Characterize via TEM and XPS to confirm surface composition and catalytic activity in hydrogenation reactions .

Data Contradictions and Limitations

- Toxicity Data : Acute and chronic toxicity remain uncharacterized, requiring conservative safety practices despite claims of stability under normal conditions .

- Magnetic Behavior : Conflicting reports exist on spin-glass vs. superparamagnetic behavior in coordination polymers; replicate studies with controlled cooling rates (e.g., 0.25 K/min) to clarify .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.